Cas no 80864-07-9 (2,2,5,5-tetramethylcyclopentan-1-amine)

2,2,5,5-Tetramethylcyclopentan-1-amine is a sterically hindered cyclic amine characterized by its four methyl groups positioned symmetrically around the cyclopentane ring. This structural feature enhances its stability and resistance to nucleophilic attack, making it a valuable intermediate in organic synthesis, particularly for the preparation of hindered ligands and catalysts. Its rigid, bulky framework is advantageous in asymmetric catalysis and coordination chemistry, where steric control is critical. The compound’s high purity and well-defined geometry also contribute to its utility in pharmaceutical and agrochemical research, enabling precise molecular design. Its low basicity compared to less hindered amines further expands its applicability in specialized reactions.
2,2,5,5-tetramethylcyclopentan-1-amine structure
80864-07-9 structure
Product name:2,2,5,5-tetramethylcyclopentan-1-amine
CAS No:80864-07-9
MF:C9H19N
MW:141.2538626194
MDL:MFCD19214056
CID:1803973
PubChem ID:13247939

2,2,5,5-tetramethylcyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanamine, 2,2,5,5-tetramethyl-
    • 2,2,5,5-tetramethylcyclopentan-1-amine
    • AKOS006348695
    • F53430
    • 2,2,5,5-Tetramethylcyclopentanamine
    • 2,2,5,5-tetramethyl-1-cyclopentyl amine
    • DB-191824
    • EN300-253427
    • DTXSID801294874
    • NASSFFNUSVZSCX-UHFFFAOYSA-N
    • SCHEMBL10453575
    • 80864-07-9
    • 2,2,5,5-Tetramethylcyclopentylamine
    • MDL: MFCD19214056
    • Inchi: InChI=1S/C9H19N/c1-8(2)5-6-9(3,4)7(8)10/h7H,5-6,10H2,1-4H3
    • InChI Key: NASSFFNUSVZSCX-UHFFFAOYSA-N
    • SMILES: CC1(CCC(C1N)(C)C)C

Computed Properties

  • Exact Mass: 141.151749610g/mol
  • Monoisotopic Mass: 141.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.2

2,2,5,5-tetramethylcyclopentan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-253427-2.5g
2,2,5,5-tetramethylcyclopentan-1-amine
80864-07-9 95%
2.5g
$4424.0 2024-06-19
AstaTech
F53430-1/G
2,2,5,5-TETRAMETHYLCYCLOPENTAN-1-AMINE
80864-07-9 95%
1g
$479 2023-09-19
Enamine
EN300-253427-0.05g
2,2,5,5-tetramethylcyclopentan-1-amine
80864-07-9 95%
0.05g
$1895.0 2024-06-19
Enamine
EN300-253427-0.5g
2,2,5,5-tetramethylcyclopentan-1-amine
80864-07-9 95%
0.5g
$2167.0 2024-06-19
Enamine
EN300-253427-5g
2,2,5,5-tetramethylcyclopentan-1-amine
80864-07-9
5g
$6545.0 2023-09-14
Enamine
EN300-253427-10g
2,2,5,5-tetramethylcyclopentan-1-amine
80864-07-9
10g
$9704.0 2023-09-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1817040-1g
2,2,5,5-Tetramethylcyclopentan-1-amine
80864-07-9 98%
1g
¥34128.00 2024-07-28
Enamine
EN300-253427-0.1g
2,2,5,5-tetramethylcyclopentan-1-amine
80864-07-9 95%
0.1g
$1986.0 2024-06-19
Enamine
EN300-253427-1.0g
2,2,5,5-tetramethylcyclopentan-1-amine
80864-07-9 95%
1.0g
$2257.0 2024-06-19
Enamine
EN300-253427-10.0g
2,2,5,5-tetramethylcyclopentan-1-amine
80864-07-9 95%
10.0g
$9704.0 2024-06-19

Additional information on 2,2,5,5-tetramethylcyclopentan-1-amine

2,2,5,5-Tetramethylcyclopentan-1-Amine: A Comprehensive Overview

2,2,5,5-Tetramethylcyclopentan-1-amine, also known by its CAS number 80864-07-9, is a compound of significant interest in the fields of organic chemistry and materials science. This molecule is characterized by its unique structure, which combines a cyclopentane ring with four methyl groups and an amine functional group. The compound's structure not only imparts it with interesting physical properties but also opens up a wide range of potential applications in various industries.

The synthesis of 2,2,5,5-tetramethylcyclopentan-1-amine has been explored through several methodologies. One common approach involves the cycloaddition reactions, where the amine group is introduced via a nucleophilic attack on an appropriately substituted alkyl halide. Recent advancements in catalytic asymmetric synthesis have also enabled the preparation of enantiomerically enriched versions of this compound, which are particularly valuable in pharmaceutical research. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, making them more viable for large-scale production.

The physical properties of 2,2,5,5-tetramethylcyclopentan-1-amine are highly influenced by its molecular structure. The cyclopentane ring provides rigidity to the molecule, while the methyl groups contribute to its hydrophobicity. This combination results in a compound with a high melting point and excellent thermal stability. Recent studies have shown that these properties make it an ideal candidate for use in high-performance polymers and thermosetting resins. Additionally, the amine group allows for further functionalization, enabling the incorporation of this compound into more complex molecular architectures.

In terms of applications, 2,2,5,5-tetramethylcyclopentan-1-amine has found utility in several areas. In the pharmaceutical industry, it serves as a building block for the synthesis of bioactive molecules. Its rigid structure and amine functionality make it suitable for drug design targeting various therapeutic areas. Recent research has highlighted its potential as a precursor for kinase inhibitors and other enzyme-targeting agents. Furthermore, in materials science, this compound is being explored as a monomer for advanced polyamides and polyurethanes due to its excellent mechanical properties.

The environmental impact and safety profile of 2,2,5,5-tetramethylcyclopentan-1-amine have also been subjects of recent investigation. Studies indicate that the compound exhibits low toxicity and minimal environmental persistence under standard conditions. These findings are particularly important given the increasing emphasis on sustainable chemistry practices. The development of eco-friendly synthesis routes and recycling methods for this compound is an active area of research.

In conclusion, 2,2,5-tetramethylcyclopentan-1-amino stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure and favorable properties continue to drive innovation in both academic and industrial settings. As research progresses, new insights into its synthesis methods and applications are expected to emerge further solidifying its role as an essential component in modern chemistry.

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